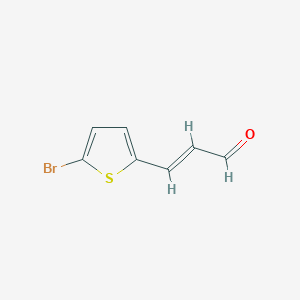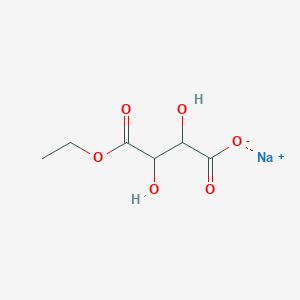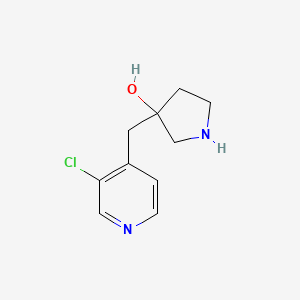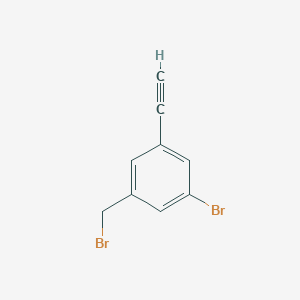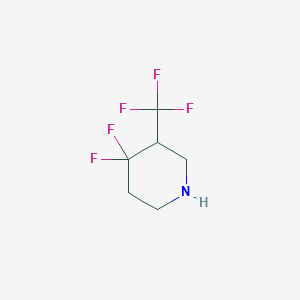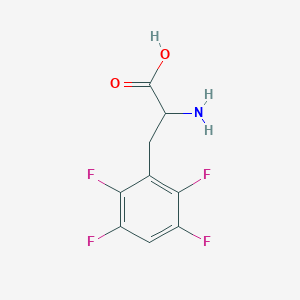
2,3,5,6-Tetrafluorophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluorophenylalanine is a fluorinated derivative of phenylalanine, an essential aromatic amino acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of phenylalanine using elemental fluorine or fluorinating agents under controlled conditions . Another approach involves the use of 2,3,5,6-tetrafluorophenol as a starting material, which is then converted into the desired phenylalanine derivative through a series of chemical reactions .
Industrial Production Methods: Industrial production of 2,3,5,6-Tetrafluorophenylalanine often employs cost-effective and scalable methods. For instance, the use of 2,3,4,5,6-pentafluorobenzoic acid as a raw material, which undergoes hydrolysis and decarboxylation to yield 2,3,5,6-tetrafluorophenol, followed by further reactions to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5,6-Tetrafluorophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases, often under elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenylalanine derivatives .
Applications De Recherche Scientifique
2,3,5,6-Tetrafluorophenylalanine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2,3,5,6-Tetrafluorophenylalanine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can modulate the acidity, basicity, hydrophobicity, and conformation of the molecule, affecting its binding to enzymes and receptors . This modulation can lead to changes in the activity of the target proteins and pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetrafluorophenylalanine is unique compared to other fluorinated phenylalanine derivatives due to the specific positioning of the fluorine atoms. Similar compounds include:
- α-Fluorophenylalanine
- β-Fluorophenylalanine
- β,β-Difluorophenylalanine
These compounds share some properties with this compound but differ in their specific chemical and biological behaviors due to the different fluorination patterns .
Propriétés
Numéro CAS |
32133-40-7 |
|---|---|
Formule moléculaire |
C9H7F4NO2 |
Poids moléculaire |
237.15 g/mol |
Nom IUPAC |
2-amino-3-(2,3,5,6-tetrafluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F4NO2/c10-4-2-5(11)8(13)3(7(4)12)1-6(14)9(15)16/h2,6H,1,14H2,(H,15,16) |
Clé InChI |
JFDDIQNKNLUINS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)CC(C(=O)O)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15319499.png)
![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride](/img/structure/B15319500.png)
![tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate](/img/structure/B15319501.png)
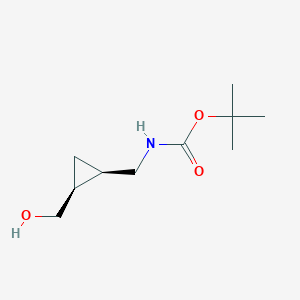
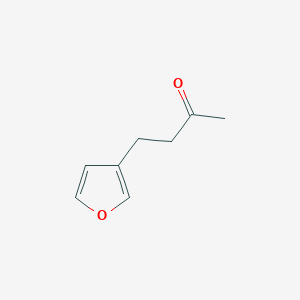
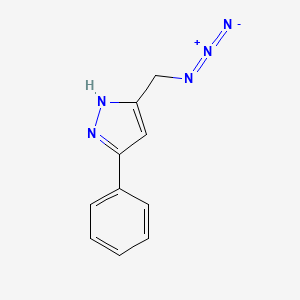
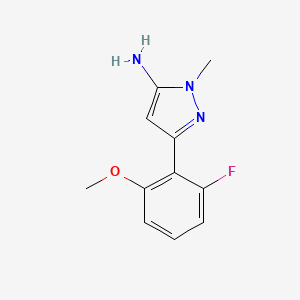
![n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine](/img/structure/B15319539.png)
